molecular formula C12H14N2O2S B2688783 N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide CAS No. 1903435-95-9

N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2688783
CAS No.: 1903435-95-9
M. Wt: 250.32
InChI Key: ICZUPYSUPFFHJK-UHFFFAOYSA-N
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Description

N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that features both isoxazole and thiophene rings. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiophene Ring: Thiophene rings can be synthesized via various methods, including the Paal-Knorr synthesis.

    Coupling Reactions: The isoxazole and thiophene rings are then coupled through a propyl chain using reagents such as alkyl halides and bases.

    Amidation: The final step involves the formation of the acetamide group, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.

    Substitution: Both the isoxazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(isoxazol-4-yl)propyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(3-(isoxazol-4-yl)propyl)-2-(pyridin-3-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide is unique due to the combination of isoxazole and thiophene rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-12(6-10-3-5-17-9-10)13-4-1-2-11-7-14-16-8-11/h3,5,7-9H,1-2,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZUPYSUPFFHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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